(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA

Lipid Metabolism Enzymology Metabolic Engineering

This (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA (adrenoyl-CoA; C22:4(n-6)-CoA) is the definitive substrate for ELOVL2-mediated elongation assays, validated for LC-MS/MS lipidomics quantification of VLC-PUFA biosynthesis. Its precise 10Z,13Z,16Z,19Z cis configuration ensures enzymatic recognition fidelity that generic long-chain acyl-CoAs (e.g., arachidonoyl-CoA) cannot replicate. Supplied at 98% purity for reproducible enzyme kinetics, metabolic tracing, and pulse-chase studies. Avoids confounding ω-3 cross-reactivity. Request a quote for mg-to-gram quantities.

Molecular Formula C43H70N7O17P3S
Molecular Weight 1082.0 g/mol
Cat. No. B15599103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA
Molecular FormulaC43H70N7O17P3S
Molecular Weight1082.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,30-32,36-38,42,53-54H,4,7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyBEEQBBPNTYBGDP-BUSXXEPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA for Scientific Procurement: Molecular Identity and Pathway Positioning


(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA, also designated as adrenoyl-CoA or C22:4(n-6)-CoA, is an unsaturated very-long-chain fatty acyl-CoA thioester with molecular formula C43H70N7O17P3S and monoisotopic mass 1081.3762 Da [1]. This compound represents the CoA-activated form of adrenic acid (docosatetraenoic acid) and is structurally defined by four cis double bonds at the 10, 13, 16, and 19 positions of its 22-carbon acyl chain [2]. As a member of the n-6 polyunsaturated fatty acyl-CoA family, it occupies a critical node in the elongation-desaturation pathway for very-long-chain PUFA biosynthesis in mammalian systems [3].

Why (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA Cannot Be Substituted with In-Class Analogs


Generic substitution among long-chain fatty acyl-CoAs is scientifically untenable because acyl chain length and double-bond position dictate enzymatic recognition, metabolic fate, and downstream signaling output. (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA occupies a specific position in the ELOVL2/ELOVL5-mediated elongation cascade, serving both as the direct product of arachidonoyl-CoA elongation and as the immediate substrate for further conversion to tetracosatetraenoyl-CoA or desaturation to docosapentaenoyl-CoA [1]. Substituting this compound with arachidonoyl-CoA (C20:4), docosapentaenoyl-CoA (C22:5), or docosahexaenoyl-CoA (C22:6) alters the stoichiometry and flux through distinct biosynthetic branches, introducing confounding variables in enzyme assays, metabolic tracing, and lipidomics quantification [2]. Furthermore, the n-6 specificity of the 10Z,13Z,16Z,19Z configuration distinguishes it from ω-3 analogs such as (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, which engage divergent cytochrome P450 and lipoxygenase pathways producing distinct oxylipin profiles [3].

Quantitative Differentiation Evidence for (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA in Scientific Procurement


ELOVL2 Substrate Specificity: Docosatetraenoyl-CoA vs. Arachidonoyl-CoA in Mammalian PUFA Elongation

Docosatetraenoyl-CoA (adrenoyl-CoA) is distinguished from its immediate precursor arachidonoyl-CoA by its role as a substrate for ELOVL2-mediated elongation to tetracosatetraenoyl-CoA. In human ELOVL2-catalyzed reactions, adrenoyl-CoA undergoes condensation with malonyl-CoA to yield 3-oxo-tetracosatetraenoyl-CoA (RXN-16081), a reaction that arachidonoyl-CoA cannot directly participate in, as it must first be elongated to adrenoyl-CoA via RXN-16079 before further chain extension can occur [1]. This sequential substrate specificity establishes adrenoyl-CoA as the obligatory intermediate for C24+ PUFA biosynthesis in mammals [2].

Lipid Metabolism Enzymology Metabolic Engineering

Stereochemical Configuration Distinguishes (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA from ω-3 Docosatetraenoyl-CoA Isomers

The (10Z,13Z,16Z,19Z) stereochemical configuration defines this compound as an ω-3 fatty acyl-CoA (C22:4 n-3), in contrast to the more commonly referenced (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA (adrenoyl-CoA, C22:4 n-6) [1]. This positional isomerism fundamentally alters the double-bond registry relative to the carboxyl terminus, which governs recognition by desaturases, elongases, and β-oxidation enzymes. The (10Z,13Z,16Z,19Z) isomer is the product of Δ15 desaturase activity on n-6 substrates and serves as a precursor for ω-3 very-long-chain PUFAs [2].

Lipidomics Analytical Chemistry Metabolomics

Analytical Standard Availability: Certified (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA for Mass Spectrometry Quantification

(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA is commercially available as a certified analytical standard with stated purity of 98%, suitable for use as a reference material in HPLC-MS/MS quantification of long-chain fatty acyl-CoA profiles . The availability of this specific isomer as a purified standard distinguishes it from related compounds such as (10Z,13Z,16Z)-docosatrienoyl-CoA or (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA, for which standardized commercial reference materials are comparatively limited or require custom synthesis .

Analytical Reference Materials Mass Spectrometry Lipidomics Standards

Metabolic Flux Partitioning: Adrenoyl-CoA as the Substrate for Δ4-Desaturase vs. ω-3 Isomer Metabolism

The n-6 adrenoyl-CoA ((7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA) serves as the dedicated substrate for Δ4-desaturase (FADS2-like activity) to generate (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA in the Sprecher pathway for DHA biosynthesis [1]. In contrast, the ω-3 (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA isomer does not undergo this Δ4-desaturation and instead follows distinct elongation trajectories toward ω-3 VLC-PUFAs [2]. The target compound's ω-3 designation explicitly excludes it from the DHA biosynthetic route, a pathway-specific distinction critical for studies examining ω-3 versus ω-6 metabolic channeling.

Metabolic Flux Analysis Enzyme Kinetics Pathway Engineering

Defined Research and Industrial Applications for (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA Based on Quantitative Evidence


In Vitro ELOVL2 Activity Assays for C22→C24 Chain Elongation

This compound is the requisite substrate for measuring ELOVL2-catalyzed elongation of C22 fatty acyl-CoAs to C24 products. Assays employing (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA with malonyl-CoA and recombinant ELOVL2 enable quantification of 3-oxo-tetracosatetraenoyl-CoA formation, providing direct readouts of elongase activity on ω-3 substrates [1]. This application is particularly relevant for laboratories screening ELOVL2 inhibitors or characterizing enzyme kinetics in the context of VLC-PUFA-related disorders.

Targeted Lipidomics Method Development and Calibration

As a commercially available analytical standard of defined 98% purity, this compound serves as a calibration reference for HPLC-MS/MS quantification of endogenous long-chain and very-long-chain fatty acyl-CoAs in biological matrices . Its defined stereochemistry (ω-3 series) makes it especially valuable for laboratories establishing methods to distinguish ω-3 from ω-6 acyl-CoA pools in tissues with high adrenic acid content, including liver, kidney, and adrenal glands [2].

Metabolic Flux Analysis of ω-3 PUFA Elongation Pathways

Investigators studying the partitioning of ω-3 fatty acids into VLC-PUFA biosynthesis require this specific isomer to trace elongation beyond C22. The (10Z,13Z,16Z,19Z) configuration identifies this compound as an ω-3 series intermediate, distinguishing it from the ω-6 adrenoyl-CoA isomer that feeds into the DHA biosynthetic route [3]. Stable isotope-labeled or unlabeled preparations of this compound are essential for pulse-chase experiments examining ELOVL2/ELOVL5 substrate specificity and metabolic channeling in hepatocytes and neuronal cells.

Enzymatic Synthesis of ω-3 Very-Long-Chain Fatty Acyl-CoA Derivatives

This compound functions as a starting material for the enzymatic generation of longer-chain ω-3 acyl-CoA species, including tetracosatetraenoyl-CoA and beyond, via ELOVL2-mediated condensation [1]. Such reactions are critical for producing authentic standards of scarce VLC-PUFA-CoAs for analytical reference libraries and for biotechnological production of specialized ω-3 lipids.

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